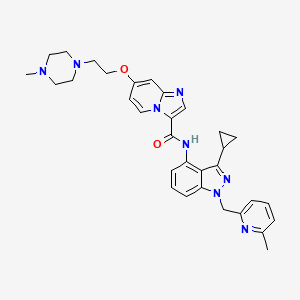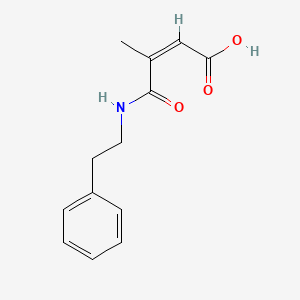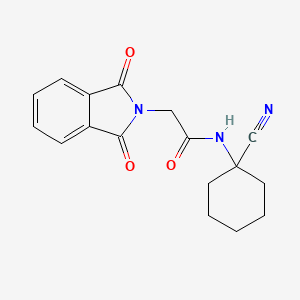
c-Fms-IN-12
Descripción general
Descripción
C-Fms-IN-12, also known as Compound 4g, is an FMS kinase inhibitor . It also inhibits c-KIT . It is a potential broad-spectrum anticancer agent against multiple cancer types . It has been found to induce apoptosis in A549 cells .
Molecular Structure Analysis
The molecular formula of c-Fms-IN-12 is C₃₂H₃₆N₈O₂ . Its molecular weight is 564.68 . The SMILES representation of its structure is O (C1C=CN2C (C=1)=NC=C2C (NC1=CC=CC2=C1C (C1CC1)=NN2CC1C=CC=C ©N=1)=O)CCN1CCN ©CC1 .Physical And Chemical Properties Analysis
C-Fms-IN-12 has a molecular weight of 564.68 . Its molecular formula is C₃₂H₃₆N₈O₂ . The SMILES representation of its structure is O (C1C=CN2C (C=1)=NC=C2C (NC1=CC=CC2=C1C (C1CC1)=NN2CC1C=CC=C ©N=1)=O)CCN1CCN ©CC1 .Aplicaciones Científicas De Investigación
Immunotherapy Enhancement: Targeting CSF1R
- Application : Combining ARRY-382 with immunotherapies (such as pembrolizumab) may enhance antitumor responses. In preclinical studies, this combination showed synergistic effects by overcoming immune suppression in the tumor microenvironment .
Pancreatic Ductal Adenocarcinoma (PDA) Treatment
- Clinical Evidence : In a Phase 1b/2 study, ARRY-382 plus pembrolizumab was evaluated in patients with PDA. Although limited clinical benefit was observed, one patient had a confirmed partial response (PR) lasting 2.4 months .
PD-1/PD-L1 Inhibitor-Refractory Tumors
- Observation : A subset of patients showed clinical responses, albeit modest, suggesting potential utility in overcoming resistance mechanisms .
Platinum-Resistant Ovarian Cancer (prOVCA)
- Clinical Outcome : In the prOVCA cohort, ARRY-382 plus pembrolizumab demonstrated safety and tolerability. Although no significant responses were observed, this combination warrants further exploration .
Safety Profile
- Adverse Events : Common ARRY-382–related adverse events included increased transaminases (10.5%–83.3%) and increased creatine phosphokinase (18.2%–50.0%) .
Translational Relevance
Mecanismo De Acción
Target of Action
ARRY-382, also known as c-Fms-IN-12, is a potent, highly specific, small-molecule inhibitor . The primary target of ARRY-382 is the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS . CSF1R is a cell surface receptor belonging to a family of tyrosine kinase receptors . It plays a crucial role in the recruitment and differentiation of tumor-associated macrophages and osteoclasts .
Mode of Action
ARRY-382 (c-Fms-IN-12) binds to and inhibits the activity of CSF1R . The binding of ARRY-382 to CSF1R prevents the receptor’s activation and subsequent signaling . This inhibition disrupts the normal functioning of CSF1R, which is essential for the survival, differentiation, recruitment, and polarization of macrophages .
Biochemical Pathways
The inhibition of CSF1R by ARRY-382 (c-Fms-IN-12) affects several biochemical pathways. Primarily, it disrupts the CSF1/CSF1R signaling pathway, which is known to regulate both tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . By inhibiting this pathway, ARRY-382 can potentially suppress the anti-tumor immune response, angiogenesis, tumor cell metastasis, and tumor-induced osteolysis .
Pharmacokinetics
The pharmacokinetics of ARRY-382 (c-Fms-IN-12) have been studied in a Phase 1 dose-escalation study . Patients received ARRY-382 orally once daily in 28-day cycles . The maximum tolerated dose (MTD) of ARRY-382 was found to be 400 mg once daily . At the MTD, a peak concentration (Cmax) of 3.06 µg/mL was achieved with a trough concentration (Ctrough) greater than 1 µg/mL after repeated dosing . The increases in ARRY-382 exposure were approximately dose-proportional .
Result of Action
The inhibition of CSF1R by ARRY-382 (c-Fms-IN-12) has shown to have potential antineoplastic activity . In a Phase 1b/2 study, some patients with advanced solid tumors showed a confirmed partial response after receiving ARRY-382 . The most frequent arry-382–related adverse events were increased transaminases and increased creatine phosphokinase .
Propiedades
IUPAC Name |
N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPOTOIJLKDAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
c-Fms-IN-12 | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)
![2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2465762.png)


![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide](/img/structure/B2465772.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)

![N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2465780.png)
![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)
